An In-depth Technical Guide to the Grubbs Catalyst 3rd Generation
An In-depth Technical Guide to the Grubbs Catalyst 3rd Generation
The third-generation Grubbs catalyst represents a significant advancement in the field of olefin metathesis, offering enhanced reactivity and stability for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Concepts: Chemical Structure and Properties
The third-generation Grubbs catalyst, chemically known as Dichloro--INVALID-LINK--bis(3-bromopyridine)ruthenium(II), is a ruthenium-based organometallic complex.[1] Its structure is characterized by a central ruthenium atom coordinated to a benzylidene ligand, two chloride anions, a highly influential N-heterocyclic carbene (NHC) ligand, and two labile 3-bromopyridine (B30812) ligands.[1] The NHC ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (SIMes), provides enhanced stability and catalytic activity compared to its phosphine-based predecessors.[1] The key innovation of the third generation lies in the replacement of a phosphine (B1218219) ligand with labile pyridine (B92270) ligands, which leads to a dramatically increased initiation rate.[2]
Key Structural Features:
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Ruthenium Center: The catalytic heart of the molecule.
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N-Heterocyclic Carbene (NHC) Ligand (SIMes): Provides stability and high activity.
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Benzylidene Ligand: The initial carbene source for the metathesis reaction.
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Two 3-Bromopyridine Ligands: Labile ligands that readily dissociate to initiate catalysis, leading to very fast reaction rates even at low temperatures.[3]
The catalyst is typically a green solid powder and exhibits good solubility in common organic solvents such as dichloromethane (B109758), chloroform, acetone, and alcohols like methanol (B129727) and ethanol.[1][] It is valued for its high tolerance to a broad range of functional groups and its robustness in various reaction conditions, making it a preferred choice for complex organic synthesis.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the Grubbs Catalyst 3rd Generation.
| Identifier | Value | Reference |
| CAS Number | 900169-53-1 | [1] |
| Molecular Formula | C38H40Br2Cl2N4Ru | [5] |
| Molecular Weight | 884.54 g/mol | [5] |
| Physical Property | Value | Reference |
| Appearance | Green solid powder | [1] |
| Melting Point | 140 °C (decomposition) | [3] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Observation | Reference |
| Water | Low solubility | [] |
| Dichloromethane | High solubility | [] |
| Chloroform | High solubility | [] |
| Acetone | High solubility | [] |
| Methanol | High solubility | [] |
| Ethanol | High solubility | [] |
| Performance Metric | Reaction Type | Value/Observation | Reference |
| Turnover Number (TON) | General Olefin Metathesis | Can reach into the hundreds of thousands for certain applications. | [6] |
| TON | Ring-Opening Metathesis Polymerization (ROMP) | High, enabling the synthesis of polymers with low polydispersity. | [2] |
| Initiation Rate | General | Significantly faster than 2nd generation catalysts due to labile pyridine ligands. | [2] |
Experimental Protocols
Synthesis of Grubbs Catalyst 3rd Generation
While detailed, step-by-step proprietary synthesis protocols are often not fully disclosed in public literature, a general synthetic approach involves the reaction of a second-generation Grubbs catalyst precursor with an excess of 3-bromopyridine. A representative, though not exhaustive, procedure is as follows:
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Starting Material: A second-generation Grubbs catalyst, such as --INVALID-LINK--(benzylidene)(tricyclohexylphosphine)ruthenium(II).
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Reaction: The second-generation catalyst is dissolved in a suitable solvent, such as toluene.
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Ligand Exchange: An excess of 3-bromopyridine (typically >10 equivalents) is added to the solution.
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Stirring: The reaction mixture is stirred at room temperature for a specified period, often several hours, to allow for the complete exchange of the tricyclohexylphosphine (B42057) ligand with the 3-bromopyridine ligands.
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Isolation: The product is typically isolated by precipitation upon the addition of a non-polar solvent like pentane (B18724) or hexane.
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Purification: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the third-generation Grubbs catalyst as a green powder.
Note: This is a generalized procedure. Specific conditions such as solvent choice, reaction time, and purification methods may vary.
Experimental Protocol for Ring-Closing Metathesis (RCM)
This protocol provides a general procedure for performing a ring-closing metathesis reaction using the third-generation Grubbs catalyst.
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Substrate Preparation: The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The concentration of the substrate is typically in the range of 0.01 to 0.1 M.
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Catalyst Addition: The third-generation Grubbs catalyst (typically 1-5 mol%) is added to the solution. The catalyst can be added as a solid or as a solution in the reaction solvent.
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Reaction Monitoring: The reaction is stirred at room temperature or elevated temperature, and its progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
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Reaction Quenching: Once the reaction is complete, a quenching agent, such as ethyl vinyl ether, is added to deactivate the catalyst.
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Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclic olefin.
Visualizing the Catalytic Cycle and Workflow
Chemical Structure of Grubbs Catalyst 3rd Generation
Caption: Chemical structure of Grubbs Catalyst 3rd Generation.
Olefin Metathesis Catalytic Cycle
